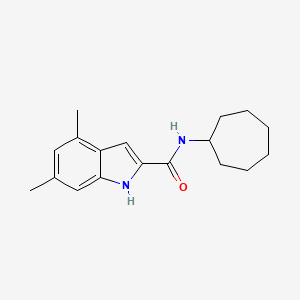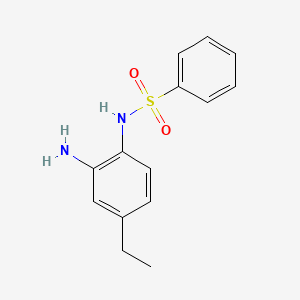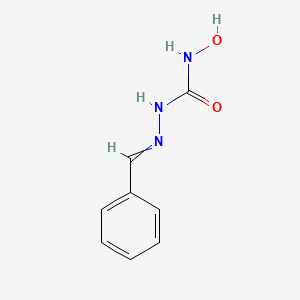![molecular formula C9H6BF3N2O2 B13993615 [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring, along with a boronic acid functional group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the naphthyridine ring, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it useful in molecular recognition and binding processes. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a phenyl ring instead of a naphthyridine ring.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group on a phenyl ring.
Uniqueness
The uniqueness of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid lies in its naphthyridine ring structure, which provides additional sites for functionalization and enhances its versatility in chemical synthesis and applications. The presence of the trifluoromethyl group further distinguishes it by imparting unique electronic properties that influence its reactivity and stability.
特性
分子式 |
C9H6BF3N2O2 |
|---|---|
分子量 |
241.96 g/mol |
IUPAC名 |
[6-(trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O2/c11-9(12,13)6-3-5-1-2-7(10(16)17)15-8(5)14-4-6/h1-4,16-17H |
InChIキー |
OWMKBTWVAXJAGI-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)

![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)

